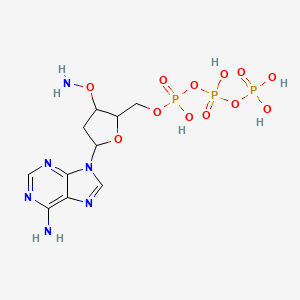
(Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopropyl group, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- involves multiple steps, including the formation of the thiazole ring and the introduction of the cyclopropyl and other functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve:
Formation of the Thiazole Ring: This step often involves the reaction of a thioamide with an alpha-halo acid or its derivative under basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane.
Functional Group Modifications: Various protecting groups, such as the tert-butoxycarbonyl (Boc) group, are introduced and later removed under specific conditions to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-propylidene-, ethyl ester, (Z)-
- 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-propylidene-, methyl ester
Uniqueness
4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-[[[1-[(diphenylmethoxy)carbonyl]cyclopropyl]oxy]imino]-, (alphaZ)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H27N3O7S |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(2Z)-2-(1-benzhydryloxycarbonylcyclopropyl)oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C27H27N3O7S/c1-26(2,3)36-25(34)29-24-28-19(16-38-24)20(22(31)32)30-37-27(14-15-27)23(33)35-21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3,(H,31,32)(H,28,29,34)/b30-20- |
InChI-Schlüssel |
DYBXUOYGFGAQHU-COEJQBHMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N/OC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)



![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)




![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)
